4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Overview
Description
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione is an organic compound that belongs to the class of benzisothiazoles This compound is characterized by a benzene ring fused to an isothiazole ring, with a hydroxyl group and a trione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and sulfur dioxide.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the benzisothiazole ring.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like sodium hydroxide or other suitable bases.
Oxidation: The final step involves the oxidation of the intermediate compound to form the trione functionality. This can be accomplished using oxidizing agents like chromium trioxide or manganese dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the trione functionality to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Further oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced forms of the trione functionality, such as diols or alcohols.
Substitution: Substituted benzisothiazole derivatives with various functional groups.
Scientific Research Applications
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling pathways.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be compared with other similar compounds, such as:
Benzisothiazole: Lacks the hydroxyl and trione functionalities, making it less reactive.
1,2-Benzisothiazole-3(2H)-one: Contains a ketone group instead of the trione functionality.
4-Hydroxybenzothiazole: Similar structure but lacks the trione functionality.
The uniqueness of this compound lies in its combination of hydroxyl and trione functionalities, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPBTHFURNHTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363355 | |
Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-77-5 | |
Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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